Balanced JAK1/JAK2 Dual Inhibition with Marked Sparing of JAK2 V617F Mutant
Jak-IN-21 demonstrates nearly equipotent inhibition of JAK1 and JAK2 (IC50 1.73 nM and 2.04 nM, respectively; ratio = 0.85) while exhibiting 63-fold weaker activity against the JAK2 V617F mutant (IC50 109 nM) [1]. In contrast, the FDA-approved JAK1/2 inhibitor ruxolitinib displays a JAK1/JAK2 IC50 ratio of approximately 1.2 (3.3 nM vs. 2.8 nM) with only modest selectivity against JAK2 V617F [2]. This differential selectivity profile is critical for research applications requiring pharmacologic dissection of JAK1 versus JAK2-mediated signaling, as Jak-IN-21's sparing of JAK2 V617F may confer a unique window for studying wild-type JAK2 signaling in disease models where the V617F mutation is absent [3].
| Evidence Dimension | Kinase inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | JAK1 IC50 = 1.73 nM; JAK2 IC50 = 2.04 nM; JAK2 V617F IC50 = 109 nM |
| Comparator Or Baseline | Ruxolitinib: JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM; JAK2 V617F IC50 = 19 nM |
| Quantified Difference | Jak-IN-21 JAK1/JAK2 ratio = 0.85; JAK1/JAK2 V617F ratio = 63; Ruxolitinib JAK1/JAK2 ratio = 1.18; JAK1/JAK2 V617F ratio = 5.8 |
| Conditions | Biochemical kinase assay; ATP concentration not specified; recombinant human kinase domains |
Why This Matters
This selectivity signature enables researchers to distinguish JAK1- from JAK2-dependent phenotypes and to interrogate wild-type JAK2 biology in models lacking the V617F mutation, a capability not afforded by less selective clinical JAK1/2 inhibitors.
- [1] TargetMol. JAK-IN-21 (T61494) Product Datasheet. Accessed 2026. View Source
- [2] Quintás-Cardama A, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. View Source
- [3] Wan Z, et al. Benzamides of pyrazolyl-amino-pyrimidinyl derivatives, and compositions and methods thereof. Patent WO2020119819. 2020 Jun 18. View Source
